pKa Value Comparison: DODMA's Ionizable Profile Differs from DLin-MC3-DMA and DODAP, Influencing LNP Potency and Tissue Tropism
In a systematic comparison of five commercially available ionizable lipids formulated into FLuc mRNA LNPs, DODMA exhibited a specific in vitro transfection-competent pKa range, distinct from DLin-MC3-DMA and DODAP [1]. While DLin-MC3-DMA demonstrated highest potency for intravenous administration in vivo, DODMA's pKa profile contributed to minimal off-target liver expression after intramuscular administration, a critical differentiation for localized vaccine applications [1][2].
| Evidence Dimension | In vivo FLuc expression and pKa-dependent tissue tropism |
|---|---|
| Target Compound Data | DODMA: pKa = 6.59 (TNS assay) or 7.0; Minimal liver expression after IM administration (too low for quantification) [1] |
| Comparator Or Baseline | DLin-MC3-DMA: pKa = 6.4; Highest liver expression after IM administration [1][2] |
| Quantified Difference | For IM administration, off-target liver expression was highest for MC3 (pKa 0.4 points lower than KC2) and negligible for DODMA [1]. In vitro FLuc expression was strongly predictive of in vivo IM potency (R² = 0.998) but not IV potency (R² = 0.446) [1]. |
| Conditions | FLuc mRNA LNPs (NP lipid:mRNA ratio 4, 5 µg) administered intramuscularly or intravenously to mice; imaged at 4 and 24 hours post-injection [1] |
Why This Matters
The pKa value dictates the balance between endosomal escape efficiency and off-target tissue accumulation; selecting DODMA over DLin-MC3-DMA can be a deliberate strategy to minimize liver exposure when developing intramuscular mRNA vaccines or localized gene therapies.
- [1] Carrasco, M. J., Alameh, M. G., Pardi, N., et al. (2021). Ionizable lipids: a new paradigm for nucleic acid delivery. Communications Biology, 4, 956. (Figures 3 and 4). View Source
- [2] PMC Table 1. (2022). Ionizable lipids: pKa ranges and properties. Pharmaceutics, 14(8), 1521. View Source
